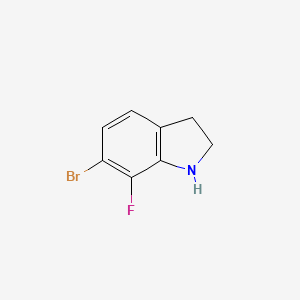

6-bromo-7-fluoro-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

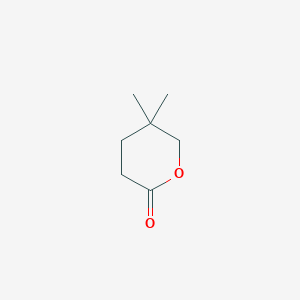

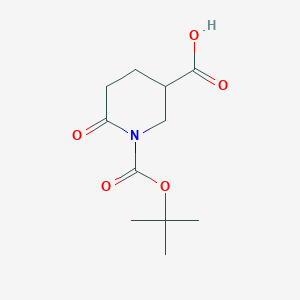

“6-bromo-7-fluoro-2,3-dihydro-1H-indole” is a heterocyclic compound with the molecular formula C8H7BrFN . It has a molecular weight of 216.05 . This compound is also known by its IUPAC name, 6-bromo-7-fluoroindoline .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to an indoline ring . The InChI code for this compound is 1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.05 . Unfortunately, the search results do not provide additional information such as density, boiling point, melting point, or flash point .Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole derivatives are pivotal in organic chemistry due to their presence in many natural products and pharmaceutical compounds. The classification of indole synthesis provides a structured approach to understanding how such compounds can be synthesized, offering a foundation for developing new methods relevant to 6-bromo-7-fluoro-2,3-dihydro-1H-indole. This classification encompasses various strategies for forming the indole core, highlighting the diverse routes available for synthesizing indole derivatives and their potential applications in creating complex molecules (Taber & Tirunahari, 2011).

C2-Functionalization of Indole via Umpolung

The C2-functionalization of indoles, including compounds similar to this compound, is crucial for synthesizing bioactive molecules. The umpolung strategy, which reverses the typical reactivity pattern of indole, allows for the introduction of functional groups at the C2 position, a key modification in the synthesis of pharmaceuticals and materials. This approach expands the utility of indoles in synthetic chemistry, offering new pathways for functionalizing molecules for specific applications (Deka, Deb, & Baruah, 2020).

Indole Derivatives in Pharmacology

Indole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The indole nucleus's ability to mimic peptide structures and bind to enzymes facilitates the development of novel drugs with diverse modes of action. This versatility underscores the potential of this compound derivatives in exploring new therapeutic agents, particularly as antiviral compounds (Zhang, Chen, & Yang, 2014).

Pictet-Spengler Reaction in Indole Alkaloid Synthesis

The Pictet-Spengler reaction is a cornerstone in synthesizing indole-based alkaloids, including structures akin to this compound. This reaction facilitates the construction of tetrahydro-β-carboline scaffolds found in many natural and synthetic compounds with significant biological activities. The versatility of this reaction underscores its importance in the synthesis of indole alkaloids, highlighting its potential application in creating compounds with therapeutic value (Rao, Maiti, & Chanda, 2017).

Mécanisme D'action

Target of Action

The primary target of 6-bromo-7-fluoro-2,3-dihydro-1H-indole is the K-Ras oncogene . This oncogene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. When mutated, it can lead to uncontrolled cell proliferation, a hallmark of cancer .

Mode of Action

This compound interacts with its target by acting as a heterocyclic reagent . It is used in the synthesis of electrophiles, which are capable of targeting the K-Ras oncogene . This interaction can lead to changes in the oncogene’s activity, potentially inhibiting its role in promoting cancerous growth .

Biochemical Pathways

By targeting the K-Ras oncogene, it likely influences the Ras/Raf/MEK/ERK pathway, a critical signaling pathway in cells that, when dysregulated, can contribute to the development of cancer .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its ability to target the K-Ras oncogene . By interacting with this target, the compound could potentially inhibit the oncogene’s activity, thereby disrupting uncontrolled cell proliferation associated with cancer .

Analyse Biochimique

Biochemical Properties

They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-bromo-7-fluoro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRQVQHXICYZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)